1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a compound with a unique chemical structure featuring a propylsulfonyl group, a tetrahydroquinoline ring, and a thiophenylmethyl-urea moiety. This combination of functional groups and structural motifs makes it a compound of interest in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea typically involves several steps:
Formation of Tetrahydroquinoline: : The precursor tetrahydroquinoline is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Sulfonylation: : The tetrahydroquinoline is then sulfonylated using propylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the propylsulfonyl group.
Urea Formation: : The final step involves the reaction of the sulfonylated tetrahydroquinoline with thiophen-2-ylmethyl isocyanate to form the urea moiety, completing the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up these reactions with appropriate safety measures, optimizing yields, and ensuring purity through techniques such as recrystallization or chromatography. Automation and continuous flow processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce hydroxyl groups or to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: : Reduction reactions can alter the quinoline ring or reduce the sulfonyl group to its corresponding thiol.
Substitution: : Substitution reactions can modify the thiophenylmethyl group or replace the propylsulfonyl moiety with other functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for selective oxidation.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing specific groups.
Substitution: : Nucleophilic substitution using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The products of these reactions vary but may include hydroxylated derivatives, sulfoxides, sulfones, reduced analogs, and various substituted derivatives with altered pharmacological properties.
Scientific Research Applications
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring structure-activity relationships.
Biology: : Investigated for its potential as an enzyme inhibitor, receptor ligand, or as a chemical probe in biological assays.
Industry: : Utilized in the development of specialty chemicals, advanced materials, and as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea depends on its target and application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The propylsulfonyl group and quinoline ring play critical roles in binding to the active sites of these targets, while the thiophenylmethyl-urea moiety may modulate its overall activity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea offers unique advantages:
Selectivity: : Its specific combination of functional groups can confer selectivity for certain biological targets over others.
Stability: : The presence of the sulfonyl group can enhance its chemical stability, making it more suitable for various applications.
List of Similar Compounds
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
1-(1-(Butylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
These compounds share similar structural motifs but may exhibit different properties and activities due to variations in the substituents.
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Properties
IUPAC Name |
1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-2-11-26(23,24)21-9-3-5-14-12-15(7-8-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXMISWSKNLYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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